molecular formula C18H16N2O3S B2442369 N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide CAS No. 895462-93-8

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2442369
CAS No.: 895462-93-8
M. Wt: 340.4
InChI Key: NOFOELKNHCBOAE-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide is a chemical compound of significant interest in medicinal chemistry research. It features a 1,3-dioxoisoindolinyl core, a privileged scaffold in drug discovery known for its diverse biological activities . Compounds based on this phthalimide-like structure have demonstrated a wide range of therapeutic potentials, including anticancer, antioxidant, antibacterial, and antiviral properties . In particular, recent studies on 1,3-dioxoisoindolin-2-yl urea analogs have shown moderate to significant anticancer activity against various human cancer cell lines, with some derivatives exhibiting better activity than established drugs like thalidomide and activity comparable to imatinib in specific melanoma models . The mechanism of action for this class of compounds may involve the inhibition of key molecular targets such as the Epidermal Growth Factor Receptor (EGFR); related compounds have shown efficient binding to EGFR in molecular docking studies and demonstrated moderate inhibition in biochemical assays . The incorporation of the (p-tolylthio)propanamide moiety may further modulate the compound's properties, including its lipophilicity and potential interactions with biological targets. This product is intended for research purposes such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)24-10-9-15(21)19-14-4-2-3-13-16(14)18(23)20-17(13)22/h2-8H,9-10H2,1H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOELKNHCBOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Thioether Formation:

    Amide Bond Formation: The final step involves coupling the phthalimide derivative with a propanamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The p-tolylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles like thiols, amines, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like thalidomide and lenalidomide.

    Thioether-Containing Compounds: Compounds like methionine and thioethers in various drugs.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide, a synthetic organic compound, has garnered attention in recent research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phthalimide moiety and a thioether linkage. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S, with a molecular weight of 344.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The specific mechanism can vary depending on the biological context, but it may include:

  • Enzyme Inhibition : Compounds with similar structures have been known to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below is a summary of key findings:

Activity Description Reference
Antimicrobial ActivityExhibited significant antimicrobial properties against various bacterial strains.
Anti-inflammatory EffectsDemonstrated potential to reduce inflammation in in vitro models through inhibition of pro-inflammatory cytokines.
CytotoxicityShowed selective cytotoxicity towards cancer cell lines while sparing normal cells.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential.
  • Anti-inflammatory Mechanism : In a recent study focused on inflammatory responses, the compound was shown to inhibit the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its utility in treating inflammatory diseases by modulating cytokine release.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM across different cell lines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide, and how can reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Formation of the 1,3-dioxoisoindolin core : Cyclization of precursors like phthalic anhydride derivatives under acidic or basic conditions .
  • Introduction of the p-tolylthio group : Nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur .
  • Coupling reactions : Amide bond formation via activated esters (e.g., HATU/DMAP) or carbodiimide-mediated coupling (e.g., EDC·HCl) .
  • Critical factors : Temperature control (<60°C to avoid decomposition), solvent polarity (DMF for solubility), and stoichiometric ratios (excess thiol for complete substitution) .

Q. How is the molecular structure of this compound validated, and what techniques are essential for confirming its purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation; SHELX software refines diffraction data to confirm bond lengths/angles (e.g., C–S bond: ~1.78 Å) .
  • Spectroscopy :
  • NMR : 1^1H NMR (δ 7.6–8.1 ppm for isoindolin protons; δ 2.3 ppm for p-tolyl methyl) .
  • HRMS : Exact mass verification (e.g., [M+H]+^+ at m/z 422.12) .
  • Chromatography : HPLC with UV detection (retention time ~12.5 min, C18 column) ensures >95% purity .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Receptor binding : Radioligand displacement assays for formyl peptide receptors (FPRs) to assess immunomodulatory potential .

Q. How should researchers address contradictions in reported synthetic yields or biological activities?

  • Methodological Answer :

  • Reproduce conditions : Verify solvent purity (e.g., anhydrous DMF), catalyst batch (e.g., Pd(PPh3_3)4_4 activity), and atmospheric controls .
  • Validate biological models : Use standardized cell lines (ATCC-authenticated) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Cross-reference analytical data : Compare NMR shifts and crystallographic parameters (e.g., unit cell dimensions) with literature .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets, and how reliable are these models?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to FPRs or kinases; validate with MD simulations (AMBER) to assess stability .
  • QSAR modeling : Correlate substituent effects (e.g., p-tolylthio vs. phenylthio) with activity using Gaussian-optimized descriptors .
  • Limitations : Solvation effects and protein flexibility may reduce accuracy; experimental validation (e.g., SPR kinetics) is critical .

Q. How can in vitro activity data be extrapolated to in vivo efficacy, and what pharmacokinetic parameters require optimization?

  • Methodological Answer :

  • ADMET profiling :
  • Solubility : Use shake-flask method (PBS, pH 7.4) to measure >50 µg/mL for oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to calculate t1/2_{1/2} (>2 hours preferred) .
  • In vivo models : Xenograft mice for antitumor activity; adjust dosing based on plasma protein binding (e.g., >90% may reduce efficacy) .

Q. What strategies are effective for synthesizing structural derivatives to enhance bioactivity or reduce toxicity?

  • Methodological Answer :

  • Scaffold hopping : Replace p-tolylthio with pyridinylthio for improved solubility; modify isoindolin with electron-withdrawing groups (e.g., -NO2_2) to enhance reactivity .
  • Prodrug design : Introduce ester linkages (e.g., acetyl) to the propanamide moiety for pH-sensitive release .
  • Toxicophore elimination : Screen metabolites (LC-MS/MS) to identify reactive intermediates; replace with stable isosteres (e.g., CF3_3 instead of Cl) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Polymorphism : Screen solvents (e.g., EtOAc/hexane vs. DMSO) and temperatures (4°C vs. RT) to isolate stable polymorphs .
  • Twinned crystals : Use SHELXL’s TWIN command for refinement; collect high-resolution data (≤0.8 Å) to resolve overlapping reflections .
  • Disorder : Apply restraints to flexible groups (e.g., p-tolylthio) during refinement .

Q. How can researchers elucidate the mechanism of action when initial biological assays show non-specific activity?

  • Methodological Answer :

  • Target deconvolution : Employ affinity chromatography with immobilized compound pull-downs; identify bound proteins via LC-MS/MS .
  • Pathway analysis : RNA-seq or phosphoproteomics (e.g., SILAC) to map signaling changes (e.g., MAPK/STAT3 inhibition) .
  • Knockout models : CRISPR/Cas9-mediated gene editing (e.g., FPR1-KO) to confirm target dependency .

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